methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate
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Overview
Description
This compound, methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate, belongs to the family of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate typically involves multi-step reactions:
Formation of the Triazole Ring: : The 1,2,3-triazole moiety can be formed through a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide under Cu(I) catalysis.
Introduction of the Pyridine Derivative: : The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is introduced via a substitution reaction, often involving a suitable pyridine derivative and a coupling reagent to facilitate the reaction.
Attachment to the Thiophene Ring: : The thiophene ring is coupled to the triazole-pyridine intermediate using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production scales up the above methods using large-scale reactors and optimized conditions, often involving continuous flow techniques to enhance efficiency and safety. Special considerations are made to ensure the purity of the final product, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various reactions:
Oxidation: : Oxidative reactions may target the thiophene or triazole rings, modifying their electronic properties.
Reduction: : Reduction reactions can affect the pyridine or triazole rings, potentially altering the compound's biological activity.
Substitution: : The compound's numerous reactive sites allow for substitution reactions, particularly on the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halides, organometallic compounds.
Major Products Formed
Depending on the reaction, major products include:
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced pyridine and triazole derivatives.
Substitution: : Various substituted derivatives, often retaining the core structure.
Scientific Research Applications
This compound has broad applications:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Potential as a ligand in biochemical studies.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action depends on its application:
Biological Targeting: : The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Molecular Pathways: : In cancer research, it might induce apoptosis by interacting with mitochondrial pathways or inhibiting specific oncogenes.
Comparison with Similar Compounds
Comparing it to similar compounds:
Methyl 3-{4-[2-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate: : Similar but differs in the position of the chlorine atom, affecting its reactivity and biological activity.
Methyl 3-{4-[3-chloro-6-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate: : The position of the trifluoromethyl group changes, potentially altering its chemical behavior and applications.
This article offers a comprehensive understanding of this intriguing compound, covering its synthesis, reactivity, applications, mechanism of action, and comparisons with similar compounds.
Properties
IUPAC Name |
methyl 3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]triazol-1-yl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4O2S/c1-24-13(23)12-10(2-3-25-12)22-6-9(20-21-22)11-8(15)4-7(5-19-11)14(16,17)18/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQYGVTYYJKXGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=C(N=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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